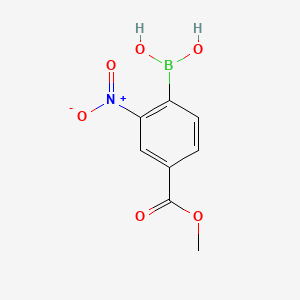

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

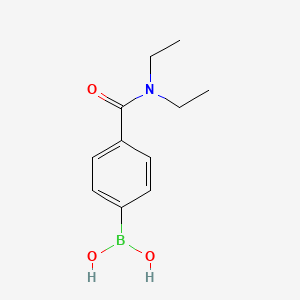

The compound of interest, Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate, is a chemical that has been synthesized and studied in various research contexts. While the exact title compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds involves reactions between different chemical precursors. For instance, Methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate was synthesized through a reaction involving methyl (2-hydroxyphenyl)acetate and a chloromethyl-oxadiazole derivative . Similarly, α,α-Diacetoxy-2,4-dichloro-5-nitrobenzaldehyde was obtained unexpectedly from a reaction involving 2,4-dichloro-5-nitrobenzaldehyde and 2-methylbenzothiazole . These studies demonstrate the reactivity of nitro-substituted aromatic compounds and the potential for unexpected products in reactions involving chlorinated nitroaromatics.

Molecular Structure Analysis

The molecular structures of synthesized compounds have been determined using crystallographic methods. For example, the crystal structure of a related compound, Methyl 4-Hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, was solved by direct methods and refined to high precision . This analysis revealed intramolecular hydrogen bonding, which is a common feature that could also be present in Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate, affecting its stability and reactivity.

Chemical Reactions Analysis

The chemical reactions involving nitro-substituted aromatic compounds can be complex. For instance, the nitration of 1-chloro-2,3-dimethylbenzene resulted in multiple isomers and demonstrated the potential for adduct formation and rearomatization . This suggests that Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate could also undergo various chemical transformations, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate can be inferred from the crystallographic data and synthesis outcomes. The presence of chloro and nitro groups is likely to influence the electron distribution within the molecule, affecting its polarity, solubility, and reactivity. The weak intermolecular interactions observed in the crystal structures of related compounds, such as C—H⋯O and C—H⋯π interactions , could also be relevant for the compound of interest, impacting its crystallinity and potential for forming solid-state networks.

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate serves as an intermediate in the synthesis of complex organic molecules. For instance, Modi, Oglesby, and Archer (2003) describe its use in the preparation of Indole-2-Acetic Acid Methyl Esters, indicating its utility in multistep organic synthesis processes involving acylation, annulation, and cyclization reactions (Modi, Oglesby, & Archer, 2003). Additionally, Feng Rong (2001) discusses the synthesis of 2 cyano 2 (3′ chloro 2′ nitrophenyl)methyl acetate, showcasing the versatility of similar compounds in chemical synthesis through reactions like diazotization and condensation (Feng Rong, 2001).

Enzymatic and Biological Studies

Research by Levine, Lavis, and Raines (2008) highlights the development of a stable chromogenic substrate for esterases, using structural analogs to investigate enzyme activity. This work emphasizes the potential of Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate derivatives in creating tools for biological assays and understanding enzyme mechanisms (Levine, Lavis, & Raines, 2008).

Material Science and Photocatalysis

In the field of material science, Variş et al. (2006) document the synthesis and characterization of conducting polymers derived from nitrophenyl compounds, hinting at the potential applications of Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate in creating materials for electrochromic devices. This research indicates the broader utility of nitrophenyl derivatives in developing new materials with unique electrical and optical properties (Variş et al., 2006).

Environmental Applications

Studies on photodegradation, such as those by Senthilnathan and Philip (2011), explore the use of photocatalysts in degrading toxic organic compounds in water sources. While not directly related to Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate, this research underscores the relevance of similar nitrophenyl compounds in environmental chemistry and pollution mitigation (Senthilnathan & Philip, 2011).

Propiedades

IUPAC Name |

methyl 2-(4,5-dichloro-2-nitrophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c1-16-9(13)3-5-2-6(10)7(11)4-8(5)12(14)15/h2,4H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNCYKUTRKLPRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377395 |

Source

|

| Record name | methyl 2-(4,5-dichloro-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate | |

CAS RN |

286949-63-1 |

Source

|

| Record name | methyl 2-(4,5-dichloro-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)

![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)